molecular formula C16H19N3O3S B2697259 2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide CAS No. 1323568-50-8

2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Cat. No. B2697259
CAS RN: 1323568-50-8
M. Wt: 333.41
InChI Key: RGYSPBRROHRQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research applications.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide, also known as 2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide:

Anticancer Activity

This compound has shown potential in inhibiting the growth of various cancer cell lines. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer drug development .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure disrupts the cell membrane integrity of these microorganisms, leading to their death. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Effects

Studies have demonstrated that this compound can effectively reduce inflammation. It inhibits the production of pro-inflammatory cytokines and mediators, which are responsible for the inflammatory response. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

The compound has been investigated for its neuroprotective effects. It has the ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antioxidant Activity

This compound possesses strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it can be used in the development of supplements and pharmaceuticals aimed at enhancing overall health .

Cardioprotective Effects

Studies suggest that this compound can protect the heart from ischemic damage and improve cardiac function. It enhances the survival of cardiomyocytes (heart cells) under stress conditions, which is beneficial in treating heart diseases such as myocardial infarction and heart failure.

These applications highlight the diverse potential of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide in various fields of scientific research and medicine. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Anticancer Activity Antimicrobial Properties Anti-inflammatory Effects Neuroprotective Applications Antioxidant Activity : Antidiabetic Potential : Antiviral Activity : Cardioprotective Effects

properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-2-4-12(5-3-11)19-8-7-18(16(19)22)10-14(20)17-13-6-9-23-15(13)21/h2-5,13H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSPBRROHRQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide

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